
(1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypyridine.
Alkylation: The 4-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Hydrochloride Formation: Finally, the (1R)-1-(4-methoxypyridin-2-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Influence on biochemical pathways that regulate physiological processes.
Comparación Con Compuestos Similares
(1S)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride: The enantiomer of the compound with different stereochemistry.
4-methoxypyridine: The parent compound without the ethanamine group.
1-(4-methoxypyridin-2-yl)ethanamine: The compound without the hydrochloride salt.
Uniqueness: (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
(1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-5-7(11-2)3-4-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
HTADTABQDMPCKN-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](C1=NC=CC(=C1)OC)N.Cl |
SMILES canónico |
CC(C1=NC=CC(=C1)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



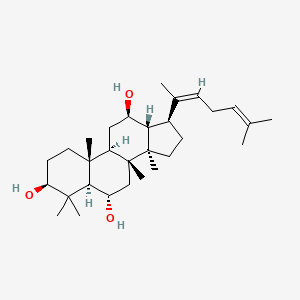

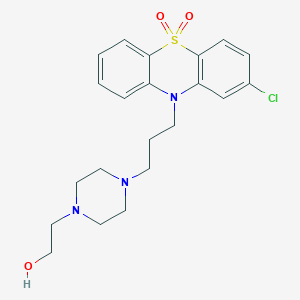
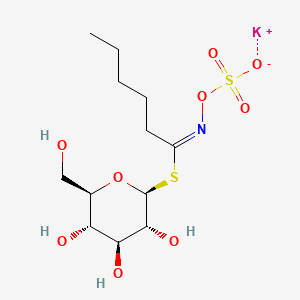
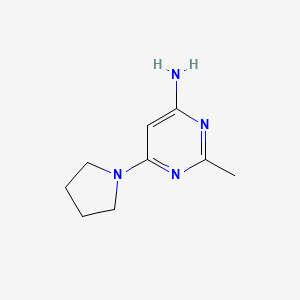

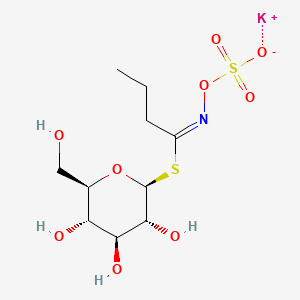
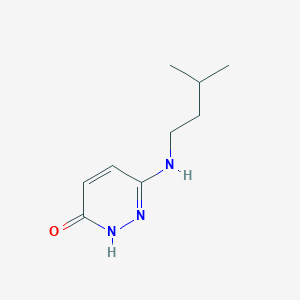
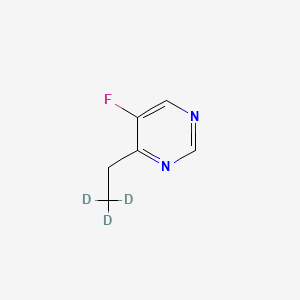
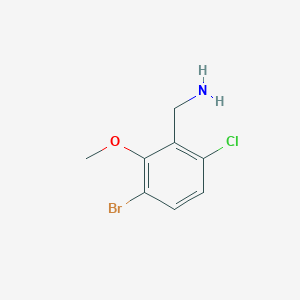


![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
